4-Decylbenzoic acid

Overview

Description

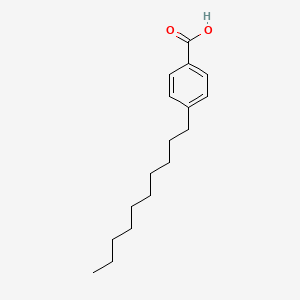

4-Decylbenzoic acid is an organic compound with the molecular formula C₁₇H₂₆O₂. It belongs to the class of benzoic acids, characterized by a benzene ring substituted with a carboxyl group. The presence of a decyl group (a ten-carbon alkyl chain) attached to the benzene ring distinguishes it from other benzoic acids. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Mode of Action

It is known that benzoic acid derivatives can interact with various biological systems, potentially influencing cellular processes .

Biochemical Pathways

For instance, 4-hydroxybenzoic acid, a derivative of benzoic acid, is known to be involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids .

Result of Action

Benzoic acid derivatives are known to have various effects on cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. Factors such as pH, temperature, and the presence of other compounds could potentially influence its action .

Biochemical Analysis

Biochemical Properties

It is known that benzoic acid derivatives can interact with various enzymes and proteins . For instance, benzoic acid decarboxylases can undergo reversible reactions depending on the pH, which could potentially be exploited to improve the catalytic activity of reversible enzymes .

Cellular Effects

Changes in the acidity of a cell’s surroundings can control the crystallization of lipid bilayers, which are crucial for cell function . This could potentially influence the function of cells exposed to 4-Decylbenzoic acid.

Molecular Mechanism

It is known that cholesterol, a similar compound, is converted to cholest-4-en-3-one by extracellular enzymes, allowing it to penetrate the cell barrier . A similar mechanism could potentially apply to this compound.

Temporal Effects in Laboratory Settings

It is known that the effects of biochemical reactions can vary over time, ranging from milliseconds (response time) to years (lifetime) .

Dosage Effects in Animal Models

It is known that the effects of nutraceuticals can vary with different dosages in animal models .

Metabolic Pathways

It is known that short-chain fatty acids play important roles in the regulation of glucose metabolism and lipid metabolism .

Transport and Distribution

It is known that the entry rate of a drug into a tissue depends on the rate of blood flow to the tissue, tissue mass, and partition characteristics between blood and tissue .

Subcellular Localization

It is known that the unbound drug concentration in systemic circulation typically determines drug concentration at the active site and thus efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Decylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of decylbenzene with carbon dioxide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds as follows:

Friedel-Crafts Acylation:

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Decylbenzoic acid undergoes various chemical reactions, including:

-

Oxidation:

- Reagents: Potassium permanganate, chromic acid

- Conditions: Acidic or basic medium

- Major Products: Decylbenzoic acid derivatives with oxidized alkyl chains

-

Reduction:

- Reagents: Lithium aluminum hydride, sodium borohydride

- Conditions: Anhydrous conditions

- Major Products: Decylbenzyl alcohol

-

Substitution:

- Reagents: Halogens (chlorine, bromine), nitrating agents

- Conditions: Varies depending on the reagent

- Major Products: Halogenated or nitrated decylbenzoic acid derivatives

Common Reagents and Conditions: The reactions of this compound typically involve common organic reagents and standard laboratory conditions. For example, oxidation reactions may require strong oxidizing agents like potassium permanganate, while reduction reactions often utilize reducing agents such as lithium aluminum hydride.

Scientific Research Applications

4-Decylbenzoic acid has a wide range of applications in scientific research:

-

Chemistry:

- Used as a precursor in the synthesis of various organic compounds.

- Serves as a model compound for studying the reactivity of benzoic acids.

-

Biology:

- Investigated for its potential antimicrobial properties.

- Studied for its interactions with biological membranes.

-

Medicine:

- Explored for its potential use in drug delivery systems.

- Evaluated for its anti-inflammatory and antioxidant activities.

-

Industry:

- Utilized in the production of specialty chemicals and materials.

- Employed as an intermediate in the synthesis of surfactants and lubricants.

Comparison with Similar Compounds

4-Decylbenzoic acid can be compared with other similar compounds, such as:

-

Benzoic Acid:

- Lacks the decyl group, resulting in different physical and chemical properties.

- Primarily used as a food preservative and antimicrobial agent.

-

4-Octylbenzoic Acid:

- Contains an eight-carbon alkyl chain instead of a ten-carbon chain.

- Exhibits similar reactivity but different solubility and melting point.

-

4-Dodecylbenzoic Acid:

- Contains a twelve-carbon alkyl chain.

- Shows increased hydrophobicity and different applications in surfactant synthesis.

This compound’s unique structure, characterized by the decyl group, imparts distinct properties and applications, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name |

4-decylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19/h11-14H,2-10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRTWCIWPQFYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494152 | |

| Record name | 4-Decylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38300-04-8 | |

| Record name | 4-Decylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea](/img/structure/B1600906.png)

![(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1600909.png)

![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/new.no-structure.jpg)

![(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine](/img/structure/B1600926.png)